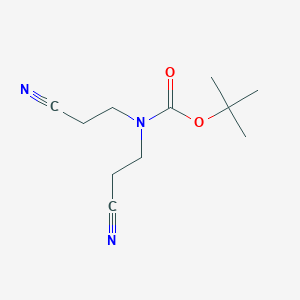

tert-Butyl bis(2-cyanoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

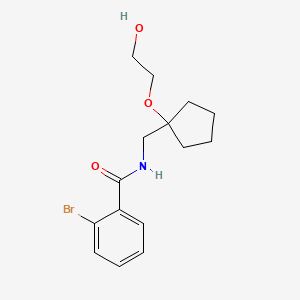

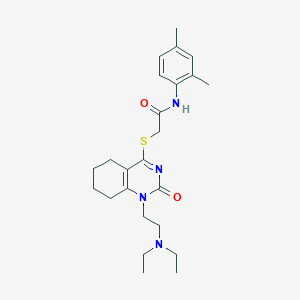

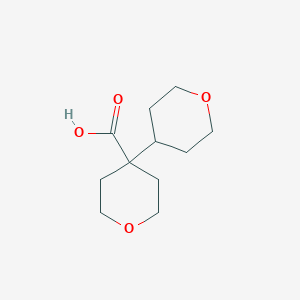

“tert-Butyl bis(2-cyanoethyl)carbamate” is a derivative of bis (2-chloroethyl)amine, which is used as a medicinal chemistry and organic synthesis intermediate . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .

Synthesis Analysis

The synthesis of “this compound” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines . The compound is also produced at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis

The molecular formula of “this compound” is C8H14N2O2 . It has an average mass of 170.209 Da and a monoisotopic mass of 170.105530 Da .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in palladium-catalyzed cross-coupling reactions . It’s also involved in the production of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a flash point of 136.5±23.2 °C and an index of refraction of 1.446 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique

Catalysis and Synthesis of Chiral Pharmaceutical Ingredients tert-Butyl bis(2-cyanoethyl)carbamate is employed in the synthesis of P-chiral phosphine ligands, which, when complexed with rhodium, show excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This process is crucial for the efficient preparation of several chiral pharmaceutical ingredients, especially those containing amino acid or secondary amine components (Imamoto et al., 2012).

Organic Light Emitting Devices (OLEDs) This chemical plays a role in the development of novel carbazole-substituted anthracene derivatives for use in blue organic light emitting devices (OLEDs). These derivatives exhibit strong blue emissions in solution, with high quantum efficiencies, making them suitable for applications in OLEDs (Chen et al., 2012).

Synthesis of Protected Guanidines this compound is utilized in the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This process is significant for generating more electrophilic derivatives that have improved reactivity and yield in guanylating resin-bound amines (Yong et al., 1999).

Carbon Dioxide Fixation and Cyclic Carbamate Synthesis The compound assists in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to the formation of cyclic carbamates. This application is particularly relevant in the context of carbon capture and utilization strategies (Takeda et al., 2012).

Synthesis of Carbocyclic Analogs of 2′-Deoxyribonucleotides In the field of nucleotide analog synthesis, this compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, which are important in the study of genetic materials and drug development (Ober et al., 2004).

Electroactive Polymers The application in the development of bistable electroactive polymers, specifically thermoplastic poly(tert-butyl acrylate), which is rigid at ambient conditions and becomes a dielectric elastomer at higher temperatures. This material has potential applications in fields such as refreshable Braille displays (Yu et al., 2009).

Mécanisme D'action

The mechanism of action of “tert-Butyl bis(2-cyanoethyl)carbamate” involves the removal of the Boc group in the structure to obtain the active carboxyl group in the organic synthesis transformation . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N,N-bis(2-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKBNGEHOLRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)